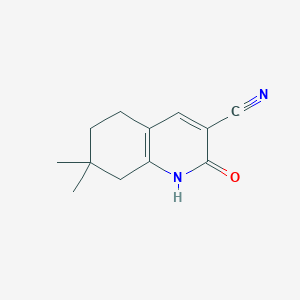

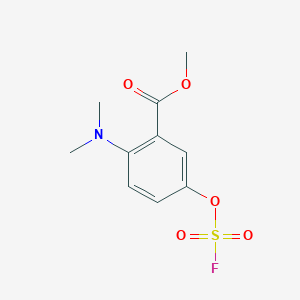

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis of compounds with sulfonyl and dimethylamino groups is a common theme in these papers, as seen in the synthesis of different benzoxazaphospholes, benzoyl acrylates, and benzylamines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to introduce the desired functional groups. For example, the synthesis of 2-(N,N-diisopropylamino)-2,3-dihydro-3-methylsulfonyl-1,3,2-benzoxazaphospholes involves the use of acid catalysis and subsequent reactions with nucleophiles to generate various oligophosphates . Similarly, the preparation of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate includes crystallization steps to achieve the desired molecular structure . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated, showing weak intermolecular interactions that influence the packing in the crystal structure . These techniques could be employed to analyze the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

The reactivity of similar compounds is explored in the context of their potential applications. For example, the reactivity of benzoxazaphospholes in oligonucleotide synthesis is investigated, demonstrating their utility in forming oligothiophosphates . The alkylation and oxidation reactions of dibenzo[b,g][1,5]thiazocine show selective oxidation by transannular participation of the amino group . These studies provide insights into how the functional groups in this compound might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their practical applications. The herbicide triflusulfuron-methyl, for example, has a nearly planar structure with specific intramolecular and intermolecular interactions that define its properties . The solubility, melting point, and stability of this compound would need to be characterized through experimental studies, taking cues from the properties of structurally related compounds discussed in the papers.

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against cancer cell lines such as murine P388 leukemia and Lewis lung carcinoma. These studies highlight the potential of such compounds in cancer treatment and the importance of specific substituents in determining their biological activity (Deady et al., 2005).

Practical Synthesis of Fluorinated Compounds

Another study reported on the practical synthesis of fluorinated compounds, including methodologies for regioselective introduction of methylthio and methylsulfonyl groups. This research is significant for the development of novel synthetic routes and the potential application of these fluorinated compounds in various fields (Perlow et al., 2007).

Binding Study of p-Hydroxybenzoic Acid Esters

A binding study utilizing a fluorescent probe technique investigated the interaction of p-hydroxybenzoic acid esters with bovine serum albumin. This type of research is crucial for understanding the pharmacokinetics and bioavailability of pharmaceutical compounds (Jun et al., 1971).

Metabolites of Triflusulfuron Methyl

Research identified the microbial and rat metabolites of Triflusulfuron Methyl, a herbicide, showing its metabolism and potential environmental and biological impacts. This study contributes to the understanding of the environmental fate and safety assessment of chemical agents (Dietrich et al., 1995).

Bioactivation of Antitumor Molecules

A study on the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s and their deactivation by cytochrome P450 2S1 adds to the body of knowledge on the metabolic pathways involved in the activation and detoxification of potential antitumor agents (Wang & Guengerich, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-12(2)9-5-4-7(17-18(11,14)15)6-8(9)10(13)16-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHRECNISFCUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)